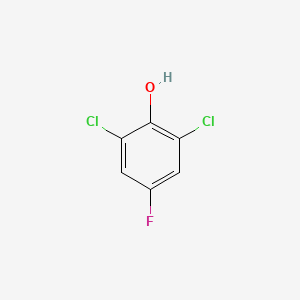

2,6-Dichloro-4-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJVIFKSTRCIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192447 | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-71-2 | |

| Record name | 2,6-Dichloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 392-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Positioning a Key Synthetic Building Block

In the landscape of specialty chemicals, halogenated phenols serve as foundational pillars for the synthesis of complex active ingredients in the pharmaceutical and agrochemical sectors. Among these, 2,6-Dichloro-4-fluorophenol emerges as a molecule of significant interest. Its specific substitution pattern—two ortho chlorine atoms sterically shielding the hydroxyl group and a para fluorine atom modifying the electronic properties of the ring—imparts unique reactivity and makes it a valuable precursor for targeted molecular design.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, the rationale for its analytical characterization, and its potential in advanced chemical manufacturing. The content herein is curated for researchers, chemists, and process development professionals who require a practical and scientifically grounded understanding of this versatile intermediate.

Core Properties and Identification

The unique identity of this compound is defined by its specific molecular structure and resulting physicochemical properties. Its Chemical Abstracts Service (CAS) number is 392-71-2 .[1][2]

Physicochemical & Structural Data

A summary of the core quantitative data for this compound is presented in Table 1, providing a quick reference for laboratory and modeling applications.

| Property | Value | Source(s) |

| CAS Number | 392-71-2 | [1][2] |

| Molecular Formula | C₆H₃Cl₂FO | [1][2] |

| Molecular Weight | 180.99 g/mol | [1][2] |

| Appearance | Cream to pale brown crystalline solid | Thermo Fisher Scientific |

| Melting Point | 46.0 - 52.0 °C | Thermo Fisher Scientific |

| Solubility | Soluble in organic solvents; limited in water | CymitQuimica |

| IUPAC Name | This compound | PubChem |

| SMILES | OC1=C(Cl)C=C(F)C=C1Cl | [1][2] |

| InChIKey | BOJVIFKSTRCIRJ-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol and Mechanistic Rationale

The most direct and industrially relevant pathway to this compound is through the electrophilic aromatic substitution (EAS) of 4-fluorophenol. The hydroxyl group is a powerful activating ortho-, para- director, making the positions adjacent to it highly susceptible to chlorination.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis hinges on the fundamental principles of EAS. The hydroxyl group (-OH) of the starting material, 4-fluorophenol, strongly activates the aromatic ring by donating electron density through resonance. This makes the ortho positions (C2 and C6) electron-rich and thus primary targets for attack by an electrophile (Cl⁺). The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product. Because the para position is already occupied by fluorine, chlorination is directed exclusively to the ortho positions.

Caption: Figure 1: Mechanism of Ortho-Chlorination

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established methods for the chlorination of 4-fluorophenol, which produce this compound as a key, isolable product.[3]

Materials:

-

4-Fluorophenol (1.0 eq)

-

Dichloromethane (CH₂Cl₂) or Water

-

Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) (approx. 2.0 - 2.2 eq)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Chloride solution (Brine)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Stirring plate and magnetic stir bar

-

Dropping funnel (for SO₂Cl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: In a well-ventilated fume hood, equip a three-necked flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction medium, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution).

-

Dissolution: Charge the flask with 4-fluorophenol (1.0 eq) and a suitable solvent such as dichloromethane or water (approx. 1.8-2.0 mL per gram of phenol).[3] Begin stirring to dissolve the solid.

-

Chlorination: Cool the mixture in an ice bath to 5-15 °C. Begin bubbling chlorine gas slowly into the stirred solution. Alternatively, add sulfuryl chloride dropwise via a dropping funnel.

-

Expert Insight: The rate of addition is critical. An excessively high rate can lead to a temperature spike and increased formation of undesired, highly chlorinated by-products. Monitor the reaction progress by taking small aliquots for GC analysis. The goal is to maximize the formation of the di-chloro product while minimizing residual mono-chloro starting material and tri-chloro byproducts.

-

-

Reaction Monitoring: Continue the addition of the chlorinating agent until GC analysis shows the desired conversion. The reaction typically produces a mixture of 2-chloro-4-fluorophenol and the target this compound.[3] Pushing the reaction with excess chlorine will increase the yield of the desired di-chloro product relative to the mono-chloro intermediate.

-

Workup: Once the reaction is complete, cease the addition of chlorine and purge the system with nitrogen gas to remove any dissolved HCl and excess chlorine.

-

Quenching: If using an organic solvent, carefully add saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl). Separate the organic layer.

-

Extraction & Drying: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product will be a mixture.

-

Recrystallization: For initial purification, recrystallization from a non-polar solvent like petroleum ether or hexane can be effective, especially if the desired product is the major component.[4]

-

Column Chromatography: For high-purity material, silica gel column chromatography is the method of choice. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate will effectively separate the unreacted starting material, the mono-chloro intermediate, and the di-chloro product.

-

Analytical Characterization

Rigorous analytical control is essential to confirm the identity and purity of this compound. Gas Chromatography and NMR Spectroscopy are the primary techniques employed.

Gas Chromatography (GC) Protocol

GC is the workhorse for monitoring reaction progress and determining final product purity.

Instrumentation:

-

GC System: Agilent GC or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: A mid-polarity capillary column, such as a CP-Sil 13 CB (similar to a DB-17 or HP-50+), is well-suited for separating halogenated phenols.

-

Carrier Gas: Helium or Hydrogen.

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 270 °C.

-

Final Hold: 5 minutes.

-

-

Sample Preparation: Dissolve a small amount of the material (approx. 1 mg/mL) in a suitable solvent like acetone or ethyl acetate.

Self-Validation Insight: The protocol's validity is confirmed by running a standard of the starting material (4-fluorophenol) to establish its retention time. The mono-chlorinated and di-chlorinated products will have progressively longer retention times due to their higher molecular weights and boiling points. Purity is determined by calculating the area percentage of the desired peak relative to all other peaks in the chromatogram.

Caption: Figure 2: GC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy Interpretation

NMR provides unequivocal structural confirmation. Based on the molecule's symmetry, a predictable spectrum is expected.

-

¹H NMR: The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry.[2]

-

Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent. They will appear as a single signal, which will be split into a doublet by the fluorine atom at C-4 (³JH-F coupling). This signal is typically expected in the range of 7.0-7.3 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5.0-6.0 ppm, whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR: Four distinct signals are expected due to symmetry.[1]

-

C4 (C-F): This carbon will show the largest chemical shift due to the electronegativity of fluorine and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 240-250 Hz). Expected around 155-160 ppm.

-

C1 (C-OH): The carbon bearing the hydroxyl group, expected around 145-150 ppm.

-

C2, C6 (C-Cl): The two equivalent carbons bearing chlorine atoms. Expected around 120-125 ppm.

-

C3, C5 (C-H): The two equivalent carbons bearing hydrogen atoms. This signal will appear as a doublet due to two-bond coupling with fluorine (²JC-F). Expected around 116-120 ppm.

-

Applications in Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for further functionalization, primarily in the synthesis of high-value agrochemicals such as herbicides and fungicides.[5] The ortho-dichloro pattern provides steric hindrance that can enhance metabolic stability in biological systems, while the para-fluoro group is a common feature in many modern active ingredients.

A representative synthetic application involves the conversion to an aniline derivative, a common step in the production of many pesticides. For example, the closely related 2,6-dichloro-4-aminophenol is a documented key intermediate in the synthesis of the insecticide Hexaflumuron .[6][7] The workflow below illustrates a plausible pathway where this compound could be utilized in a similar manner, typically involving nitration followed by reduction.

Caption: Figure 3: Representative Synthetic Utility

Safety and Handling

As with all halogenated phenols, this compound must be handled with appropriate care. It is classified as harmful and an irritant.

-

GHS Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety goggles, a lab coat, and nitrile gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 392-71-2) is more than just a catalog chemical; it is a strategically designed building block for modern chemical synthesis. Its preparation via the controlled chlorination of 4-fluorophenol is a classic example of leveraging activating groups to direct electrophilic substitution. Proper analytical characterization by GC and NMR is crucial for ensuring its quality for downstream applications. While its primary role is as a precursor, its unique electronic and steric properties make it an invaluable tool for chemists developing next-generation agrochemicals and pharmaceuticals, where precise molecular architecture is paramount to function.

References

- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Royal Society of Chemistry. Electronic Supplementary Material for a related publication showing typical NMR data for substituted phenols. [Link]

-

Human Metabolome Database. 13C NMR Spectrum for 4-Chlorophenol. [Link]

- Google Patents. US6635787B2 - Production method of a 2,6-dichlorophenol compound.

-

University of Regensburg. 13C NMR Spectroscopy guide. [Link]

-

ResearchGate. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. [Link]

-

Patsnap. Synthesis method of 2, 6-dichloro-4-aminophenol. [Link]

- Google Patents.

-

European Patent Office. EP1321449B1 - Production method of a 2,6-dichlorophenol compound. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

-

Organic Syntheses. 2,6-dichlorophenol preparation. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

- Google Patents. SU252319A1 - METHOD OF OBTAINING 2,6-DICHLOROPHENOL.

-

MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

European Patent Office. EP0188848A1 - Preparation of 4-fluorophenols. [Link]

Sources

- 1. This compound(392-71-2) 13C NMR [m.chemicalbook.com]

- 2. This compound(392-71-2) 1H NMR spectrum [chemicalbook.com]

- 3. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

physicochemical properties of 2,6-Dichloro-4-fluorophenol

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluorophenol

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its unique substitution pattern—featuring two electron-withdrawing chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position—imparts a distinct set of physicochemical properties that are critical to its application as a versatile chemical intermediate.[1][2] This compound serves as a key building block in the synthesis of various high-value products, including pharmaceuticals with potential antibacterial and antifungal properties, as well as potent herbicides and fungicides.[2][3]

This technical guide provides a comprehensive analysis of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers field-proven insights into the causality behind these properties and furnishes detailed, self-validating experimental protocols for their determination. Our objective is to equip scientists with the foundational knowledge required for the effective handling, application, and modification of this important molecule.

Molecular Identity and Structure

The precise arrangement of atoms in this compound dictates its reactivity and physical behavior. The two bulky chlorine atoms flanking the hydroxyl group create significant steric hindrance and potent inductive electron withdrawal, while the highly electronegative fluorine atom at the para-position further modulates the electronic environment of the aromatic ring.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 392-71-2 | [1][6] |

| Molecular Formula | C₆H₃Cl₂FO | [7][8] |

| Molecular Weight | 180.99 g/mol | [7][8] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)F | [4][5] |

| InChI Key | BOJVIFKSTRCIRJ-UHFFFAOYSA-N | [4][8] |

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Core Physicochemical Properties

A quantitative understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis, formulation, and biological systems.

Physical State and Appearance

At ambient temperature and pressure, this compound is a solid material. Commercial preparations are typically described as a pale yellow to white crystalline substance.[1] Some sources also characterize its appearance as a cream to orange or pale brown crystalline powder or fused solid, with variations likely attributable to purity levels and the presence of minor chromophoric impurities.[4][6]

Melting Point

The melting point is a critical parameter for identity confirmation and purity assessment. The relatively sharp melting range reported for this compound is indicative of a well-defined crystalline structure.

| Property | Value Range | Source(s) |

| Melting Point | 46.0 – 52.0 °C | [4][6] |

| 48 – 51 °C | [2] |

This protocol describes a standard, reliable method for verifying the melting point of a crystalline solid like this compound. The choice of a capillary-based automated apparatus provides high precision and minimizes subjective operator error.

-

Sample Preparation: Ensure the this compound sample is completely dry and free-flowing. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. A sample height of 2-3 mm is optimal for accurate measurement.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Measurement Execution:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range (approx. 45 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the ramp rate to a slow, controlled 1-2 °C/min. This slow rate is crucial for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last crystal melts completely (clear melt).

-

-

Reporting: Report the result as a range from the onset temperature to the clear melt temperature. For a pure compound, this range should be narrow (typically < 2 °C).

Boiling Point

The boiling point provides insight into the volatility of the compound. Due to its relatively high molecular weight and potential for intermolecular interactions, this compound has a high boiling point and is typically distilled under reduced pressure to prevent thermal decomposition.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 142 °C | at 100 mmHg | [2] |

Solubility Profile

Solubility is a determinative factor in reaction kinetics, purification strategies (crystallization), and formulation for biological assays. The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound. Its halogenated, largely nonpolar aromatic structure suggests good solubility in organic solvents, while the polar hydroxyl group allows for limited interaction with water.[1]

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble | Dipole-dipole interactions are favorable. |

| Polar Protic | Methanol, Ethanol | Soluble | The phenolic -OH can form hydrogen bonds with the solvent. |

| Nonpolar | Toluene, Hexane | Moderately to Sparingly Soluble | Van der Waals forces will dominate, but the molecule's overall polarity limits high solubility. |

| Aqueous | Water | Limited / Low | The large, hydrophobic chlorinated ring outweighs the contribution of the single hydroxyl group. |

This protocol provides a gold-standard method for determining the equilibrium solubility of a compound, which is essential for thermodynamic and formulation studies.[9]

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is the primary validation check that equilibrium has been reached with a saturated solution.

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of the desired analytical-grade solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 72 hours).

-

Sample Processing: Allow the vials to stand at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter (PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent artificially high results.

-

Quantification:

-

Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculate the concentration of the diluted sample against the calibration curve.

-

Multiply the result by the dilution factor to determine the final equilibrium solubility. Report in units of mg/mL or mol/L.

-

Acidity and pKa

Phenol itself is weakly acidic (pKa ≈ 9.9-10.0) because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[4][10] Electron-withdrawing groups (EWGs) on the ring further stabilize the phenoxide anion, thereby increasing the acidity (i.e., lowering the pKa).[11]

-

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bonds. This effect stabilizes the negative charge on the phenoxide oxygen. The two chlorine atoms in the ortho positions are particularly effective due to their proximity to the hydroxyl group.

-

Resonance Effect (+M): Halogens also possess lone pairs of electrons that can be donated into the aromatic pi-system, a destabilizing effect for the negatively charged phenoxide. This effect is strongest for fluorine and decreases for chlorine.[1]

In the case of this compound, the potent -I effects of the three halogen substituents are expected to dominate, leading to a significant increase in acidity compared to phenol.

Caption: Dominant Electronic Effects Increasing Acidity.

Comparative pKa Values:

| Compound | pKa | Key Feature | Source(s) |

| Phenol | ~9.95 | Baseline | [12] |

| 4-Fluorophenol | 9.89 | Weak -I, Weak +M | [3] |

| 4-Chlorophenol | 9.14 | Stronger -I dominates +M | [13] |

| 2,6-Dichlorophenol | 6.79 | Strong cumulative -I effect from two ortho Cl atoms | [12] |

| This compound | ~6.5 (Estimated) | Strong cumulative -I from 2x Cl and 1x F | - |

Given that 2,6-Dichlorophenol has a pKa of 6.79, the addition of another electron-withdrawing fluorine atom at the para position in this compound is expected to further increase acidity, leading to an estimated pKa slightly lower than 6.79.

This method is highly effective for phenols, as the UV absorbance spectrum of the neutral phenol and the ionized phenoxide species are typically distinct.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, if solubility permits) at a known concentration.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer or a series of standard buffers (e.g., phosphate, borate) can be used.

-

Sample Preparation: In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration is suitable for UV-Vis measurement (i.e., absorbance maximum between 0.5 and 1.5).

-

Spectral Measurement: Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH. Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated (low pH) and fully deprotonated (high pH) forms.

-

Data Collection: At this chosen λ_max, measure the absorbance of each sample across the entire pH range.

-

Calculation: The pKa is the pH at which the compound is 50% ionized. It can be determined by plotting Absorbance vs. pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation:

-

pKa = pH + log [ (A_I - A) / (A - A_M) ]

-

Where A is the absorbance at a given pH, A_I is the absorbance of the ionized species (at high pH), and A_M is the absorbance of the neutral molecule (at low pH).

-

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Due to the molecule's C2v symmetry (ignoring the OH rotamer), the two aromatic protons are chemically equivalent. They should appear as a single signal, likely a doublet due to coupling with the para-fluorine atom. The phenolic proton will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.[14]

-

¹³C NMR Spectroscopy: Four distinct signals are expected for the six carbon atoms: one for the two carbons bearing chlorine, one for the two carbons bearing hydrogen, one for the carbon bearing the fluorine, and one for the carbon bearing the hydroxyl group.

-

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom. A study on isotope effects noted the ¹⁹F NMR chemical shift of this molecule, confirming its utility in structural analysis.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands: a broad O-H stretching band (~3200-3600 cm⁻¹), a C-O stretching band (~1200-1260 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and strong C-Cl (~700-850 cm⁻¹) and C-F (~1100-1250 cm⁻¹) stretching bands.[16][17]

Safety, Handling, and Storage

As a halogenated phenol, this compound requires careful handling. It is classified as harmful and an irritant.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.[1][13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[14]

Applications Overview

The value of this compound lies in its utility as a reactive intermediate for constructing more complex molecules. The hydroxyl group can be alkylated or acylated, and the aromatic ring can participate in further substitution reactions, making it a versatile precursor.

Caption: Key Application Areas for this compound.

Conclusion

This compound is a chemical intermediate whose utility is fundamentally derived from its physicochemical properties. Its defined melting point, predictable solubility, and heightened acidity (pKa estimated ~6.5) are direct consequences of its unique halogen substitution pattern. This guide has provided a detailed examination of these properties, grounding them in established chemical principles and furnishing robust, validated protocols for their experimental determination. This integrated approach of theoretical understanding and practical methodology empowers researchers to fully leverage the potential of this versatile compound in their synthetic and developmental endeavors.

References

- Schaefer, T., & Bernard, G. M. (1996). Reflection in the 1H NMR spectrum of 37Cl/35Cl isotope effects on the 19F NMR chemical shifts of 1-chloro-2,4-difluorobenzene. An isotope effect over five bonds. Canadian Journal of Chemistry, 74(7), 1162-1165.

-

Biswas, T. (2023). MCQ-29: About acidity of 4-halophenols. YouTube. [Link]

-

Badeliya, S. N. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. [Link]

-

Kümmerer, K., & Hempel, M. (2019). Aqueous pKa values from 19F NMR relative measurements. Journal of Physical Organic Chemistry, 32(8), e3940. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 94950, this compound. [Link]

-

Chemistry LibreTexts. Acidity of Phenols. [Link]

-

NIST. Phenol, 2,6-dichloro-. NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6899, 2,6-Dichlorophenol. [Link]

-

Drozd, M., et al. (2004). Molecular Structure and Infrared Spectra of 4-Fluorophenol: A Combined Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A, 108(12), 2279-2287. [Link]

-

Matrix Fine Chemicals. This compound | CAS 392-71-2. [Link]

Sources

- 1. quora.com [quora.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Phenol, 2,6-dichloro-4-fluoro- | C6H3Cl2FO | CID 94950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS 392-71-2 [matrix-fine-chemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sips.org.in [sips.org.in]

- 12. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound(392-71-2) 1H NMR spectrum [chemicalbook.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Phenol, 2,6-dichloro- [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,6-Dichloro-4-fluorophenol: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 2,6-dichloro-4-fluorophenol (CAS No. 392-71-2), a halogenated aromatic intermediate critical to the development of novel pharmaceuticals and agrochemicals.[1] Designed for researchers, chemists, and drug development professionals, this document details the molecule's core physicochemical properties, a robust laboratory-scale synthesis protocol, in-depth analytical characterization, and critical safety considerations.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound featuring a phenol backbone. The strategic placement of two chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position imparts unique reactivity and biological activity to its derivatives.

The molecular structure can be visualized as follows:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 392-71-2 | [2][3][4] |

| Molecular Formula | C₆H₃Cl₂FO | [2][3][4][5] |

| Molecular Weight | 180.99 g/mol | [3][4][5] |

| IUPAC Name | This compound | [2][4] |

| Appearance | Cream to orange or pale brown crystals/powder | [2] |

| Melting Point | 46-52 °C | [2] |

| Purity (Typical) | ≥97.5% (GC) | [2] |

Laboratory-Scale Synthesis Protocol

The synthesis of this compound can be achieved via the electrophilic chlorination of 4-fluorophenol. While direct chlorination often yields a mixture of mono- and di-chlorinated products, adjusting the stoichiometry of the chlorinating agent can favor the formation of the desired 2,6-dichloro species.[6] Sulfuryl chloride (SO₂Cl₂) is a convenient and effective chlorinating agent for this transformation.[6]

Expertise & Experience Commentary:

The hydroxyl group of the phenol is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by fluorine, chlorination is directed to the two ortho positions. Using a slight excess of the chlorinating agent ensures complete conversion to the dichlorinated product. The reaction is typically performed in a non-polar solvent to avoid unwanted side reactions.

Step-by-Step Synthesis Methodology

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 4-fluorophenol (11.2 g, 0.10 mol).

-

Dissolution: Add 100 mL of a suitable solvent, such as dichloromethane or carbon tetrachloride. Stir the mixture until the 4-fluorophenol is completely dissolved.

-

Chlorination: Cool the flask in an ice bath to 0-5 °C. Slowly add sulfuryl chloride (29.7 g, 0.22 mol, 2.2 equivalents) dropwise via the dropping funnel over 30-45 minutes.[6]

-

Causality Note: Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of over-chlorinated byproducts. The gas scrubber neutralizes the HCl and SO₂ gases evolved during the reaction.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, slowly quench the reaction by adding 50 mL of cold water. Separate the organic layer, and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Data

The following table summarizes the key spectral features for this compound. The data is based on experimental spectra where available and established principles for predicted values.[7][8][9][10]

| Technique | Key Features |

| ¹H NMR | A single signal is expected for the two equivalent aromatic protons (H-3 and H-5). This signal will appear as a doublet due to coupling with the fluorine atom at C-4. The chemical shift will be in the aromatic region, influenced by the deshielding effects of the adjacent chlorine atoms. |

| ¹³C NMR | Four distinct signals are expected in the aromatic region: C1 (bearing -OH), C2/C6 (bearing -Cl), C3/C5 (bearing -H), and C4 (bearing -F). The C-F signal will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts can be predicted using standard substituent effects.[11][12] |

| FTIR (Gas Phase) | - O-H Stretch: A sharp band around 3600-3650 cm⁻¹.- Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.- Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.- C-F Stretch: A strong, characteristic band in the 1200-1250 cm⁻¹ region.- C-Cl Stretch: Bands in the 700-850 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent cluster of peaks at m/z 180, 182, and 184, reflecting the isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio).- Key Fragments: Loss of HCl (M-36), loss of CO (from the phenol ring), and cleavage of the C-Cl bonds. |

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying halogenated phenols in a mixture, as outlined in methodologies like EPA Method 8041A.[13] It provides both retention time data for quantification and mass spectra for definitive identification.

Protocol: GC-MS Analysis

-

Standard Preparation: Prepare a stock solution of the synthesized this compound in dichloromethane at 1 mg/mL. Prepare a series of calibration standards by serial dilution. Add a constant concentration of an internal standard (e.g., 2,4-dibromophenol) to each standard.[13]

-

Sample Preparation: Prepare the sample to be analyzed by dissolving a known quantity in dichloromethane to a concentration within the calibration range. Add the internal standard at the same concentration used for the calibration curve.

-

Instrumentation (Typical Parameters):

-

GC System: Agilent GC with a Thermo Scientific TraceGOLD TG-5SilMS column (or equivalent 5% phenyl phase).[14]

-

Injector: Splitless mode, 275 °C.

-

Carrier Gas: Helium, constant flow at 1.5 mL/min.

-

Oven Program: 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min).[14]

-

MS System: Mass Spectrometer in Electron Ionization (EI) mode.

-

Scan Range: 50-300 m/z.

-

-

Analysis & Data Processing: Inject 1 µL of each standard and sample. Identify the peak for this compound based on its retention time. Confirm the peak's identity by comparing its mass spectrum to the NIST library or the experimentally determined spectrum.[10] Calculate the purity/concentration based on the calibration curve constructed from the internal standard method.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value building block. Its utility stems from the distinct reactivity of its functional groups:

-

Phenolic Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, which are common motifs in biologically active molecules.

-

Aromatic Ring: The electron-rich ring can undergo further electrophilic substitution if desired, although it is deactivated by the halogens. The halogen atoms themselves can be targets for nucleophilic substitution under specific conditions or participate in metal-catalyzed cross-coupling reactions.

This versatile reactivity makes it a key intermediate in the synthesis of:

-

Agrochemicals: The specific halogenation pattern can enhance the efficacy and selectivity of herbicides and fungicides.

-

Pharmaceuticals: It serves as a precursor for creating complex active pharmaceutical ingredients (APIs), particularly those with antibacterial or antifungal properties.[1]

Safety and Handling

As a halogenated phenol, this compound must be handled with appropriate care. It is classified as a corrosive and irritant.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Ishida, S., & Ohtaka, H. (1991). U.S. Patent No. 5,053,557. U.S.

-

National Center for Biotechnology Information. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. PubChem Compound Database. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

SpectraBase. (n.d.). 2,6-Dichlorophenol - Optional[1H NMR] - Spectrum. [Link]

-

ChemDB. (n.d.). 2,6-二氯-4-氟苯酚结构式. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-nitrophenol. PubChem Compound Database. [Link]

- Gilbert, E. E. (1975). U.S. Patent No. 3,920,757. U.S.

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

- Miller, B. et al. (2013). Patent No. WO2013095699A1.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). [Link]

- Miller, B. et al. (2014). Patent No. CN103998406A.

-

ResearchGate. (n.d.). Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenol. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]

-

PerkinElmer. (n.d.). Spectrum Two FT-IR Spectrometer. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-2,5-dichloro-. NIST Chemistry WebBook. [Link]

-

Laboratory Equipment. (n.d.). Spectrum Two FTIR Spectrometers by PerkinElmer. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 392-71-2 [matrix-fine-chemicals.com]

- 5. This compound | CAS: 392-71-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 7. This compound(392-71-2) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(392-71-2) 13C NMR [m.chemicalbook.com]

- 9. Phenol, 2,6-dichloro-4-fluoro- | C6H3Cl2FO | CID 94950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. epa.gov [epa.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Understanding the Criticality of Solubility for 2,6-Dichloro-4-fluorophenol

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals hinges on a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a paramount concern. The ability to dissolve this compound in a suitable solvent is fundamental to reaction kinetics, purification processes, and the formulation of final products. In drug development, for instance, poor solubility can be a major impediment to bioavailability and therapeutic efficacy.

This guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile. We will delve into the theoretical principles governing its solubility, provide a detailed experimental protocol for its determination, and introduce predictive models to guide solvent selection.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure of this compound is essential to predicting its solubility behavior.

| Property | Value/Description | Source |

| Molecular Formula | C₆H₃Cl₂FO | [2][3][4] |

| Molecular Weight | 180.99 g/mol | [3] |

| Appearance | Pale yellow to white crystalline solid.[2] | [2] |

| Melting Point | 48 - 51 °C | [1] |

| Boiling Point | 142 °C at 100 mmHg | [1] |

| CAS Number | 392-71-2 | [2][3][4] |

Molecular Structure and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The interplay between its aromatic ring, hydroxyl group, and halogen substituents dictates its interactions with various solvents.

Caption: Molecular Structure of this compound.

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

-

Hydroxyl (-OH) Group: The phenolic hydroxyl group is polar and capable of forming hydrogen bonds.[5][6] This functional group enhances solubility in polar protic solvents like alcohols.

-

Halogen Substituents (Cl, F): The two chlorine atoms and one fluorine atom are electronegative, contributing to the molecule's overall polarity. However, their presence also increases the molecular weight and volume, which can sometimes negatively impact solubility.

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) where both polar interactions and hydrogen bonding can occur.

-

Moderate Solubility: Expected in nonpolar aromatic solvents (e.g., toluene, benzene) due to the aromatic nature of the solute.

-

Low Solubility: Expected in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) and water.[2] The hydrophobic aromatic ring and halogen atoms limit its solubility in highly polar, aqueous environments.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This protocol provides a reliable and reproducible means of quantifying the solubility of this compound in various organic solvents.

Caption: Workflow for Experimental Solubility Determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time to reach equilibrium by taking measurements at different time points.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of a suitable solvent for analysis.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained and the dilution factor, calculate the solubility of this compound in the original solvent. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Predictive Approaches: Hansen Solubility Parameters (HSP)

In the absence of experimental data, theoretical models can provide valuable insights into solubility. Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the compatibility between a solute and a solvent.[8][9] The underlying principle is "like dissolves like," where solubility is favored when the HSPs of the solute and solvent are similar.

HSPs are based on three types of intermolecular forces:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The three HSPs can be visualized as coordinates in a three-dimensional "Hansen space." The distance (Ra) between the solute and solvent in this space is a measure of their compatibility. A smaller Ra value indicates a higher likelihood of solubility.

Caption: The Hansen Solubility Sphere Concept.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic. However, the exact temperature dependence should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good match between the polarity of the solute and solvent will generally lead to higher solubility.

-

Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor will influence its interaction with the hydroxyl group of this compound. Solvents that can participate in hydrogen bonding are likely to be good solvents.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute also plays a role. A higher lattice energy can lead to lower solubility.

Data Recording Template

For researchers undertaking the experimental determination of solubility, the following table provides a template for recording the obtained data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| n-Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, a strong understanding of its physicochemical properties and the application of established experimental and theoretical methods can provide the necessary insights for its effective use in research and development. By leveraging the principles of "like dissolves like," employing the robust shake-flask method for experimental determination, and utilizing predictive tools such as Hansen Solubility Parameters, researchers can confidently navigate the challenges associated with the solubility of this important chemical intermediate.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Britannica. (2024). Phenol. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.1: Solubility. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (1983). Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. Retrieved from [Link]

-

ResearchGate. (2017). Application of Hansen Dolubility Parameters to ExtractionProcess of Phenolic Compounds from Chamomile Inflorences. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1983). Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures. Retrieved from [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenol. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Predicting the solubilization preference of natural phenols to different solvents. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

ACS Publications. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2002). (PDF) Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

Sources

- 1. (Open Access) A new three parameter thermodynamic model for the solubility of substituted phenol compounds in supercritical carbon dioxide (2014) | Sridar Ramachandran | 1 Citations [scispace.com]

- 2. chem.ws [chem.ws]

- 3. scribd.com [scribd.com]

- 4. d.lib.msu.edu [d.lib.msu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

2,6-Dichloro-4-fluorophenol safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-fluorophenol

Section 1: Compound Profile & Hazard Synopsis

This compound is a halogenated aromatic organic compound utilized as a chemical intermediate in various synthetic applications, including pharmaceutical and agrochemical development.[1] Structurally, it is a phenol ring substituted with two chlorine atoms and one fluorine atom.[1] At room temperature, it typically appears as a cream to pale brown crystalline solid.[1][2]

While its utility in research is significant, its handling demands a rigorous and informed approach to safety. The primary hazards associated with this compound stem from its corrosive nature and acute toxicity.[3][4] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] The presence of halogen substituents can also contribute to its persistence in the environment, necessitating careful disposal.[1] This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures required for the safe utilization of this compound in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 392-71-2 | [2][3] |

| Molecular Formula | C₆H₃Cl₂FO | [1][3] |

| Molecular Weight | ~180.99 g/mol | [3][6] |

| Appearance | Cream to orange to pale brown crystals or powder | [1][2] |

| Melting Point | 46.0 - 52.0 °C | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

Section 2: GHS Hazard Identification & Classification Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the classification indicates significant health and environmental risks.

GHS Pictograms:

-

Corrosion (GHS05): Indicates the potential to cause severe skin burns and eye damage.[3][4]

-

Health Hazard/Hazardous to the Ozone Layer (GHS07 - Exclamation Mark): Indicates acute toxicity (harmful), skin/eye irritation, or skin sensitization.[3]

-

Hazardous to the Environment (GHS09): Indicates acute or long-term risks to aquatic life.

Analysis of Hazard Statements: Safety Data Sheets for this compound and its close analogs consistently highlight its danger. While some sources may classify it as a "Skin Irritant (Category 2)," others classify it more severely as "Skin Corrosion (Category 1B)".[3][4] This distinction is critical; a corrosive substance destroys living tissue upon contact, whereas an irritant causes a reversible inflammatory effect.

Expert Insight: Given this discrepancy, a foundational principle of chemical safety—the principle of precaution—dictates that This compound must always be handled as if it is corrosive. The experimental protocols and personal protective equipment (PPE) selected should reflect this higher level of danger to prevent irreversible tissue damage.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [3][4][5] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [3][4] |

| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Section 3: Risk Mitigation & Safe Handling Protocol

A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for mitigating the risks associated with handling this compound.

Engineering Controls

-

Chemical Fume Hood: All weighing, handling, and experimental use of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Safety Shower & Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel time) from the work area.[7][8]

Administrative Controls

-

Designated Area: Establish a clearly marked "designated area" within the lab where this compound is stored and handled.[9]

-

Waste Management: All waste materials, including contaminated consumables and reaction byproducts, must be collected as chemical hazardous waste.[7] Do not dispose of this chemical down the drain.[10]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical. The following protocol is mandatory.

Caption: PPE selection workflow for handling this compound.

Expert Insight on Glove Selection: While nitrile gloves are common in laboratories, they offer limited protection against many halogenated organic compounds.[9] For any task involving more than incidental contact, or when handling concentrated solutions, more robust gloves such as neoprene or butyl rubber are required over a base layer of nitrile gloves.[7][9][11] Always change gloves immediately after any known contact.[9]

Section 4: Storage & Incompatibility

Proper storage is crucial to prevent degradation, reaction, and accidental release.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[8][12]

-

Container: Keep the container tightly closed and sealed.[9] Ensure it is stored below eye level.[7][8]

-

Segregation: Isolate from incompatible materials to prevent violent reactions.[8][13]

| Incompatible Material Class | Specific Examples | Reason for Incompatibility | Source(s) |

| Strong Oxidizing Agents | Nitric acid, Bromine, Peroxides, Chromates | Can cause a violent, exothermic reaction, potentially leading to fire or explosion. | [8][12] |

| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can result in a violent reaction. | [8][12] |

| Chemically Active Metals | Aluminum, Magnesium, Sodium, Potassium | Hot liquid phenol can attack these metals. | [9][14] |

| Acids, Acid Anhydrides, Acid Chlorides | Various | Potential for hazardous reactions. | [5][13] |

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce injury and environmental damage.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower or sink.[14] While flushing, remove all contaminated clothing and shoes.[14][15] Seek immediate medical attention.[14] If available and recommended by your institution's safety office, polyethylene glycol (PEG) 300 or 400 may be applied after the initial water flush.[7][14]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][14]

-

Ingestion: Do NOT induce vomiting.[4][5] Rinse the mouth with water. Seek immediate medical attention.[14]

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Decision tree for responding to a this compound spill.

Section 6: Toxicological & Ecological Profile

Toxicological Information

-

Routes of Exposure: The primary routes of occupational exposure are dermal contact and inhalation.[16] Ingestion is also a potential route.

-

Acute Effects: As a halogenated phenol, it is expected to be rapidly absorbed.[16] Acute overexposure can lead to severe burns and systemic toxicity.[14][16] Due to its local anesthetizing properties, skin burns may initially be painless, delaying recognition of the injury.[14]

-

Chronic Effects: The toxicological properties have not been fully investigated.[12] However, chronic exposure to other chlorophenols has been associated with effects on the liver, kidneys, and nervous system. There is no evidence to suggest it is a carcinogen.[16]

Ecological Information

This compound is classified as harmful to aquatic life with long-lasting effects. Due to the stability of the halogen-carbon bonds, it may be persistent in the environment.[1] Therefore, it is imperative that the compound and its waste are not released into drains or the environment.[10][15]

Section 7: Disposal Considerations

All materials contaminated with this compound must be disposed of as hazardous waste.

-

Waste Collection: Collect all solid waste (e.g., contaminated paper towels, gloves, absorbent material) and liquid waste in separate, compatible, and clearly labeled containers.[7][8]

-

Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][17]

-

Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[4][8]

References

-

UC Berkeley. (n.d.). Phenol Fact Sheet. UC Berkeley Environment, Health & Safety. Retrieved from [Link]

-

Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Retrieved from [Link]

-

Enviro-Master Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

-

Yale University. (2022, June). Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. Retrieved from [Link]

-

Public Health England. (n.d.). Phenol: incident management. GOV.UK. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. PubChem. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 392-71-2. Retrieved from [Link]

-

Biosolve. (n.d.). Material Safety Data Sheet - 2,6-dichlorophenol 98%. Retrieved from [Link]

-

NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Australian Government Department of Health. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-FLUORO-4-CHLOROPHENOL. Retrieved from [Link]

-

Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

-

Princeton University. (n.d.). Personal Protective Equipment (PPE). EHS. Retrieved from [Link]

-

Towson University. (2025, October 23). Chemical Safety Chemical Hygiene Program. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2,6-DICHLOROPHENOL. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

Sources

- 1. CAS 392-71-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Phenol, 2,6-dichloro-4-fluoro- | C6H3Cl2FO | CID 94950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS 392-71-2 [matrix-fine-chemicals.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. ehs.berkeley.edu [ehs.berkeley.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-fluorophenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,6-dichloro-4-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary and alternative synthesis routes. The guide delves into the underlying chemical principles, provides step-by-step experimental protocols, and discusses the strategic considerations behind methodological choices. Emphasis is placed on reaction mechanisms, optimization of conditions, and purification strategies to achieve high yield and purity.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound of significant interest due to its utility as a versatile building block in the synthesis of more complex molecules. Its unique substitution pattern, featuring two chlorine atoms ortho to the hydroxyl group and a fluorine atom at the para position, imparts specific reactivity and physicochemical properties that are leveraged in the development of novel bioactive compounds. The strategic placement of these halogens can influence factors such as metabolic stability, binding affinity, and overall efficacy of the final product.

This guide will explore the most direct and industrially relevant synthetic routes to this valuable intermediate, as well as alternative pathways that may offer advantages in specific contexts. Each described protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Primary Synthesis Pathway: Electrophilic Dichlorination of 4-Fluorophenol

The most direct and commonly employed method for the synthesis of this compound is the electrophilic dichlorination of readily available 4-fluorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by a fluorine atom, electrophilic substitution is directed to the two ortho positions.

The key to selectively synthesizing the dichlorinated product lies in controlling the stoichiometry of the chlorinating agent. While many procedures aim to produce the mono-chlorinated derivative, 2-chloro-4-fluorophenol, an excess of the chlorinating agent will drive the reaction towards the desired this compound.

Reaction Scheme:

Caption: Direct Dichlorination of 4-Fluorophenol.

Chlorinating Agents and Reaction Conditions

Common chlorinating agents for this transformation include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). The choice of agent and solvent can influence the reaction rate, selectivity, and ease of handling.

| Chlorinating Agent | Solvent(s) | Typical Temperature (°C) | Key Considerations |

| Chlorine Gas (Cl₂) | Water, Dichloromethane | 5 - 70 | Gaseous reagent requires specialized handling. Reaction in water can be advantageous for HCl removal.[2] |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane, Toluene | 25 - 70 | Liquid reagent, easier to handle than chlorine gas. Reaction can be catalyzed by secondary amines. |

Experimental Protocol: Dichlorination using Sulfuryl Chloride

This protocol is adapted from established procedures for the chlorination of phenols and is optimized for the synthesis of the dichlorinated product.

Materials:

-

4-Fluorophenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluorophenol (1 eq.) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add sulfuryl chloride (2.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material and the mono-chlorinated intermediate.